molecular formula C24H29FN2O2 B3790362 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide

3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No.: B3790362
M. Wt: 396.5 g/mol
InChI Key: WLMQEZPKFYCXIM-UHFFFAOYSA-N
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Description

The compound “3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the acetylbenzyl and fluoro-methylphenyl groups suggest that this compound could have unique properties, but without specific studies or data, it’s difficult to predict its exact characteristics or effects.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, involves a piperidine ring, which is a six-membered ring with one nitrogen atom. Additionally, it has acetylbenzyl and fluoro-methylphenyl groups attached. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The piperidine ring, for example, is known to participate in various reactions, particularly those involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the piperidine ring, the acetylbenzyl group, and the fluoro-methylphenyl group .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions with other compounds, its potential biological activity, and its physical and chemical properties. Such research could provide valuable information about this compound and its potential uses .

Properties

IUPAC Name

3-[1-[(3-acetylphenyl)methyl]piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O2/c1-17-13-22(25)9-10-23(17)26-24(29)11-8-19-6-4-12-27(15-19)16-20-5-3-7-21(14-20)18(2)28/h3,5,7,9-10,13-14,19H,4,6,8,11-12,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQEZPKFYCXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)CC3=CC(=CC=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide
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